Cas no 1804060-43-2 (2-(Bromomethyl)-4-hydroxyphenylpropanal)

2-(Bromomethyl)-4-hydroxyphenylpropanal is a brominated aromatic aldehyde with a hydroxyphenyl substituent, offering versatile reactivity in synthetic organic chemistry. Its bromomethyl group enables nucleophilic substitution reactions, while the aldehyde functionality allows for further derivatization, such as condensation or reduction. The hydroxyl group provides an additional site for modification, enhancing its utility in constructing complex molecular frameworks. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where selective functionalization is critical. Its well-defined structure and reactive sites make it a useful intermediate for developing bioactive compounds or specialty chemicals. Proper handling is advised due to its potential reactivity and sensitivity.
2-(Bromomethyl)-4-hydroxyphenylpropanal structure
1804060-43-2 structure
Product name:2-(Bromomethyl)-4-hydroxyphenylpropanal
CAS No:1804060-43-2
MF:C10H11BrO2
Molecular Weight:243.097142457962
CID:4961410

2-(Bromomethyl)-4-hydroxyphenylpropanal 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-4-hydroxyphenylpropanal
    • インチ: 1S/C10H11BrO2/c1-7(6-12)10-3-2-9(13)4-8(10)5-11/h2-4,6-7,13H,5H2,1H3
    • InChIKey: FLTKRPSMRRDDLY-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C=CC=1C(C=O)C)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 172
  • トポロジー分子極性表面積: 37.3
  • XLogP3: 2.1

2-(Bromomethyl)-4-hydroxyphenylpropanal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A014005380-250mg
2-(Bromomethyl)-4-hydroxyphenylpropanal
1804060-43-2 97%
250mg
480.00 USD 2021-06-22
Alichem
A014005380-500mg
2-(Bromomethyl)-4-hydroxyphenylpropanal
1804060-43-2 97%
500mg
831.30 USD 2021-06-22
Alichem
A014005380-1g
2-(Bromomethyl)-4-hydroxyphenylpropanal
1804060-43-2 97%
1g
1,534.70 USD 2021-06-22

2-(Bromomethyl)-4-hydroxyphenylpropanal 関連文献

2-(Bromomethyl)-4-hydroxyphenylpropanalに関する追加情報

Introduction to 2-(Bromomethyl)-4-hydroxyphenylpropanal (CAS No. 1804060-43-2)

2-(Bromomethyl)-4-hydroxyphenylpropanal, identified by the Chemical Abstracts Service Number (CAS No.) 1804060-43-2, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This aldehyde derivative features a bromomethyl group attached to a phenyl ring, which is further substituted with a hydroxy group on the adjacent carbon atom. The unique structural motif of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The compound's reactivity stems from the presence of both the aldehyde and bromomethyl functional groups. The aldehyde moiety (-CHO) is well-known for its ability to participate in condensation reactions, forming Schiff bases and other heterocyclic structures, while the bromomethyl group (-CH₂Br) offers a site for nucleophilic substitution reactions. These properties make 2-(Bromomethyl)-4-hydroxyphenylpropanal a valuable building block in medicinal chemistry, enabling the construction of complex molecular architectures with potential pharmacological activity.

In recent years, there has been growing interest in exploring the pharmacological properties of phenolic compounds, particularly those with hydroxyl and bromomethyl substituents. These substituents have been shown to enhance binding affinity and metabolic stability, making them attractive for drug design. For instance, studies have demonstrated that compounds containing hydroxyl groups can interact with biological targets through hydrogen bonding, while bromomethyl groups can facilitate further functionalization through cross-coupling reactions.

One of the most compelling applications of 2-(Bromomethyl)-4-hydroxyphenylpropanal is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The aldehyde and bromomethyl groups provide multiple points of interaction with kinase active sites, allowing for the development of potent inhibitors.

Recent advancements in computational chemistry have further enhanced the utility of 2-(Bromomethyl)-4-hydroxyphenylpropanal as a scaffold for drug discovery. Molecular modeling techniques have been employed to predict how this compound might interact with different biological targets. These studies have revealed that modifications to the phenyl ring and propanal backbone can significantly alter binding affinity and selectivity. This information has guided the design of novel derivatives with enhanced pharmacological properties.

The synthesis of 2-(Bromomethyl)-4-hydroxyphenylpropanal typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the bromination of 4-hydroxybenzaldehyde followed by reduction to yield the desired aldehyde derivative. Alternatively, palladium-catalyzed cross-coupling reactions can be used to introduce the bromomethyl group directly onto the phenyl ring. These synthetic strategies highlight the compound's accessibility and versatility as a synthetic intermediate.

The chemical reactivity of 2-(Bromomethyl)-4-hydroxyphenylpropanal has also been explored in polymer chemistry. The presence of both aldehyde and bromomethyl groups allows for covalent attachment to various polymer backbones, leading to functionalized materials with tailored properties. Such materials have potential applications in drug delivery systems, where controlled release profiles are essential for therapeutic efficacy.

In conclusion, 2-(Bromomethyl)-4-hydroxyphenylpropanal (CAS No. 1804060-43-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate for drug discovery and material science. As research continues to uncover new biological targets and synthetic methodologies, the importance of this compound is likely to grow even further.

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